molecular formula C11H12FN3O B13707247 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline

3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline

Cat. No.: B13707247
M. Wt: 221.23 g/mol
InChI Key: AKTZYKPPOZHAIW-UHFFFAOYSA-N
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Description

. This compound is primarily used for research and development purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorine and methoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the preparation of the pyrazole ring might involve the cyclization of hydrazine derivatives with diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of substituted anilines .

Scientific Research Applications

3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, which are the basis for its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline include other fluorinated pyrazoles and methoxyanilines. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

3-(5-fluoro-1-methylpyrazol-3-yl)-2-methoxyaniline

InChI

InChI=1S/C11H12FN3O/c1-15-10(12)6-9(14-15)7-4-3-5-8(13)11(7)16-2/h3-6H,13H2,1-2H3

InChI Key

AKTZYKPPOZHAIW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C(=CC=C2)N)OC)F

Origin of Product

United States

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